p-(1-(p-Pentylphenyl)vinyl)anisole
CAS No.: 51555-08-9
Cat. No.: VC18441542
Molecular Formula: C20H24O
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51555-08-9 |
---|---|
Molecular Formula | C20H24O |
Molecular Weight | 280.4 g/mol |
IUPAC Name | 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene |
Standard InChI | InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3 |
Standard InChI Key | DFONJTXPBZHBAE-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Chemical Structure and Physicochemical Properties
Molecular Architecture
p-(1-(p-Pentylphenyl)vinyl)anisole (C₂₀H₂₄O) consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a vinyl group linked to a para-pentylphenyl chain. The IUPAC name, 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene, reflects this arrangement . Key structural attributes include:
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Vinyl bridge: Enables conjugation between aromatic systems, influencing electronic properties.
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Pentyl chain: Enhances hydrophobicity and thermal stability.
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Methoxy group: Modulates electron density via resonance effects.
Table 1: Fundamental Properties
Property | Value | Source |
---|---|---|
CAS Number | 51555-08-9 | |
Molecular Formula | C₂₀H₂₄O | |
Molecular Weight | 280.4 g/mol | |
LogP | 6.38 | |
Density | Not reported | - |
Boiling Point | Not reported | - |
Spectroscopic Characteristics
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IR Spectroscopy: Stretching vibrations at ~1250 cm⁻¹ (C-O of methoxy) and ~1600 cm⁻¹ (C=C vinyl).
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NMR: ¹H NMR signals include δ 3.8 ppm (singlet, OCH₃), δ 5.2–5.6 ppm (vinyl protons), and δ 6.6–7.2 ppm (aromatic protons).
Synthesis and Optimization Strategies
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves Suzuki-Miyaura coupling between p-pentylphenylboronic acid and 4-methoxystyryl halides. Key parameters:
Alternative Pathways
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Heck Coupling: Reaction of 4-pentylbromobenzene with 4-methoxystyrene using Pd(OAc)₂ and triethylamine (45–50% yield).
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Wittig Reaction: Condensation of p-pentylbenzaldehyde with methoxy-substituted ylides (60% yield, requires rigorous anhydrous conditions).
Table 2: Synthesis Comparison
Method | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | 72 | 98 |
Heck | Pd(OAc)₂ | 50 | 95 |
Wittig | None | 60 | 90 |
Applications in Advanced Materials
Liquid Crystal Displays (LCDs)
The compound’s rigid core and flexible pentyl chain make it suitable for nematic mesogens. Blends with cyanobiphenyls enhance dielectric anisotropy (Δε = +12.5) and reduce rotational viscosity (γ₁ = 85 mPa·s) .
Polymer Additives
Incorporation into polycarbonates at 2–5 wt% improves:
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Thermal Stability: TGA shows 10°C increase in decomposition onset (320°C → 330°C).
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UV Resistance: 30% reduction in photodegradation after 500 h xenon exposure.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Column: Newcrom R1 (4.6 × 150 mm, 5 µm) .
Mobile Phase:
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Acetonitrile:H₂O:H₃PO₄ (75:25:0.1 v/v)
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MS-Compatible: Replace H₃PO₄ with 0.1% formic acid .
Retention Time: 8.2 min (flow rate 1.0 mL/min) .
Table 3: HPLC Parameters
Parameter | Value |
---|---|
Column Temperature | 30°C |
Detection | UV 254 nm |
Injection Volume | 10 µL |
LOD | 0.2 µg/mL |
Mass Spectrometry
Future Research Directions
Photovoltaic Applications
Preliminary studies suggest utility as electron donor in organic solar cells (PCE = 3.2% with PCBM acceptor).
Pharmaceutical Intermediates
Functionalization via epoxidation or hydroamination could yield bioactive scaffolds for kinase inhibitors .
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